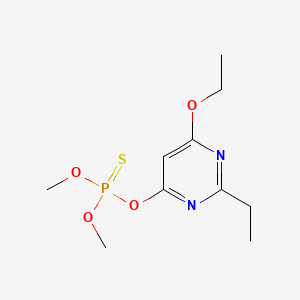

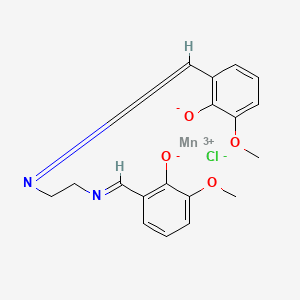

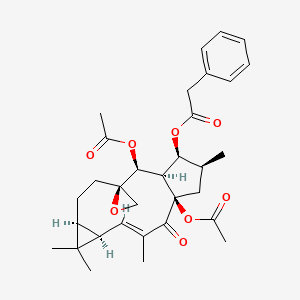

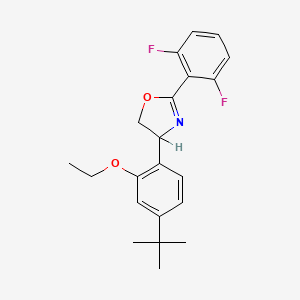

![molecular formula C18H13N3O B1671845 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 287177-12-2](/img/structure/B1671845.png)

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

説明

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound with the molecular formula C18H13N3O . It has an average mass of 287.315 Da and a monoisotopic mass of 287.105865 Da .

Synthesis Analysis

The synthesis of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives has been reported in several studies . These compounds have been designed and synthesized as reversible inhibitors for various biological targets .Molecular Structure Analysis

The molecular structure of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has been analyzed in several studies . The compound has a pyrrolopyrimidine core, which can occupy the ATP binding pocket and make hydrogen bond interactions with certain residues .Chemical Reactions Analysis

The chemical reactions involving 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol have been studied . These studies have evaluated the compound’s kinase selectivity and anti-proliferation activity against certain cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol have been reported . The compound has a density of 1.3±0.1 g/cm³, a boiling point of 537.6±60.0 °C at 760 mmHg, and a flash point of 278.9±32.9 °C .科学的研究の応用

Tyrosine Kinase Inhibition

5,7-Diphenyl-pyrrolo[2,3-d]pyrimidines, including 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, are identified as potent inhibitors of the tyrosine kinase c-Src. These compounds have shown high potency (IC50 < 50 nM) and specificity against a range of tyrosine kinases. The alteration of substitution patterns on the phenyl rings modulates their potency and specificity, impacting cellular activity (Missbach et al., 2000).

Anti-Inflammatory Activity

Novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities. Certain compounds within this class exhibited significant in vivo anti-inflammatory effects (Mohamed et al., 2013).

Synthesis of Pyrrolo[2,3-D]Pyrimidine

DerivativesInnovative methods have been developed for synthesizing new pyrrolo[2,3-d]pyrimidine derivatives. One approach uses 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst, proving highly efficient for creating various derivatives under solvent-free conditions. These derivatives have been characterized extensively through spectral data (Khashi et al., 2014).

Antimicrobial Agents

Pyrrolo[2,3-d]pyrimidines have also been synthesized and tested as antimicrobial agents. A range of pyrrole derivatives and pyrrolo[2,3-d]pyrimidines were created and evaluated against various bacteria and fungi, showing potent antimicrobial activity in some cases (Mohamed et al., 2009).

Antifungal and Antibacterial Activities

Research into the antifungal and antibacterial activities of 2-thioxo-3,7-disubstituted-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4(1H) -ones, synthesized by condensation under microwave irradiations, revealed mild to moderate activities against a variety of microbial strains (Mishra, 2010).

Potential in Psoriasis Treatment

N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been identified as potent and selective NF-κB inducing kinase (NIK) inhibitors, showing effectiveness in psoriasis treatment models. This highlights the therapeutic potential of these compounds in treating inflammatory skin conditions (Zhu et al., 2020).

DNA Triple Helices Recognition

Substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues have been synthesized and incorporated into triplex-forming oligonucleotides, showing enhanced affinity and selective binding to CG inversions in DNA triple helices (Ranasinghe et al., 2005).

将来の方向性

The future directions for the study of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives could involve further exploration of their potential as inhibitors for various biological targets . This could include further optimization of their properties and evaluation of their efficacy in different biological systems .

特性

IUPAC Name |

5,7-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c22-18-16-15(13-7-3-1-4-8-13)11-21(17(16)19-12-20-18)14-9-5-2-6-10-14/h1-12H,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLWLZPZXNOVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677523 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

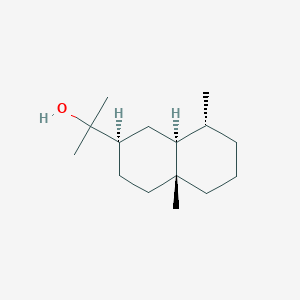

![3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol](/img/structure/B1671768.png)